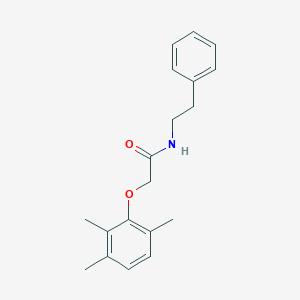

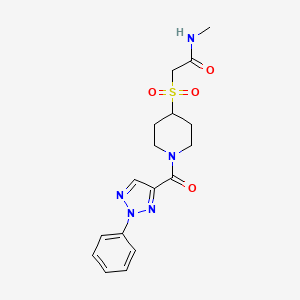

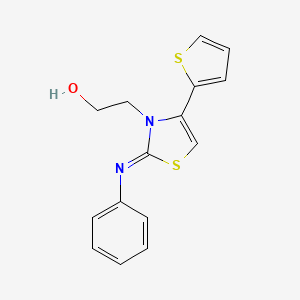

N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide, commonly known as PTMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine. PTMA has been shown to possess various pharmacological properties, making it a promising candidate for the development of novel therapeutic agents.

Applications De Recherche Scientifique

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has demonstrated the potential of synthesized derivatives of N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide in exhibiting significant anticancer, anti-inflammatory, and analgesic properties. One study developed new chemical entities including derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide through the Leuckart synthetic pathway. These compounds were evaluated for their anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH), showing that derivatives with halogens on the aromatic ring demonstrated favorable anticancer and anti-inflammatory activities. Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited noteworthy anticancer, anti-inflammatory, and analgesic activities, suggesting its potential to be developed into a therapeutic agent (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).

Chemoselective Acetylation and Drug Synthesis

Another study focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, using immobilized lipase as a catalyst. This research highlights the potential application of N-(2-hydroxyphenyl)acetamide in drug synthesis, especially for antimalarial medication. The study explored various acyl donors and parameters affecting the acetylation process, finding vinyl acetate to be the best acyl donor for this reaction. The mechanism and kinetics of the reaction were also studied, providing insights into the efficient synthesis of drug intermediates (Deepali B Magadum, G. Yadav, 2018).

Silylated Derivatives for Synthesis and Structure Analysis

Research on the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide has shown the potential of these compounds in various scientific applications. The study involved the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide via the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane. These derivatives were investigated using NMR spectroscopy, X-ray single-crystal analysis, and DFT methods, providing valuable insights into their structural properties. Such research contributes to the development of new materials and chemicals with potential applications in medicinal chemistry and materials science (A. Y. Nikonov, I. Sterkhova, I. М. Lazarev, A. Albanov, N. F. Lazareva, 2016).

Propriétés

IUPAC Name |

N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-14-9-10-15(2)19(16(14)3)22-13-18(21)20-12-11-17-7-5-4-6-8-17/h4-10H,11-13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUMVOLQOOLDBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OCC(=O)NCCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2771930.png)

![(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2771932.png)

![2-(4-{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}phenyl)quinoxaline](/img/structure/B2771935.png)

![Methyl (E)-4-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2771949.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2771950.png)

![N-(4-ethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2771953.png)